molecular formula C17H20FNO B1385546 N-(4-Fluorobenzyl)-2-isobutoxyaniline CAS No. 1040694-48-1

N-(4-Fluorobenzyl)-2-isobutoxyaniline

Cat. No.: B1385546
CAS No.: 1040694-48-1
M. Wt: 273.34 g/mol
InChI Key: WRFAKEZAIYGXRL-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-2-isobutoxyaniline: is an organic compound that features a fluorobenzyl group attached to an aniline moiety, with an isobutoxy substituent on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(4-Fluorobenzyl)-2-isobutoxyaniline typically begins with 4-fluorobenzyl chloride and 2-isobutoxyaniline.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene at elevated temperatures.

    Industrial Production Methods: Industrial production may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Fluorobenzyl)-2-isobutoxyaniline can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions and reducing agents used.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: N-(4-Fluorobenzyl)-2-isobutoxyaniline can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine:

    Pharmaceuticals: Due to its structural properties, it can be explored for the development of new therapeutic agents, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry:

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(4-Fluorobenzyl)-2-isobutoxyaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorobenzyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the isobutoxy group can influence the compound’s solubility and membrane permeability. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

    4-Fluorobenzylamine: Shares the fluorobenzyl group but lacks the isobutoxy substituent.

    2-Isobutoxyaniline: Contains the isobutoxy group but lacks the fluorobenzyl moiety.

    N-(4-Fluorobenzyl)-N-methylamine: Similar structure but with a methyl group instead of the isobutoxy group.

Uniqueness: N-(4-Fluorobenzyl)-2-isobutoxyaniline is unique due to the combination of the fluorobenzyl and isobutoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO/c1-13(2)12-20-17-6-4-3-5-16(17)19-11-14-7-9-15(18)10-8-14/h3-10,13,19H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFAKEZAIYGXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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